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Compound of Interest

Compound Name: BARIUM BROMIDE DIHYDRATE

CAS No.: 7791-28-8

Cat. No.: B6348283

Get Quote

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently

encounter researchers struggling with yield and purity when synthesizing inorganic bromides.

This guide is specifically engineered for researchers, scientists, and drug development

professionals seeking to optimize the synthesis of Barium Bromide ( BaBr2​) via the

hydrobromic acid ( HBr ) and barium carbonate ( BaCO3​) pathway.

Rather than just providing a recipe, this center explains the physicochemical causality behind

each step, ensuring your experimental protocols are robust, self-validating, and reproducible.

Mechanistic Overview & Causality
The synthesis of barium bromide from barium carbonate is a classic acid-base neutralization

driven to completion by the evolution of carbon dioxide gas[1]. The governing chemical

equation is:

BaCO3​(s)+2HBr(aq)→BaBr2​(aq)+H2​O(l)+CO2​(g)

From a mechanistic standpoint, the reaction kinetics are heavily influenced by the surface area

of the solid BaCO3​and the localized concentration of HBr . Because the target product, BaBr2​,
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is highly soluble in water (92.2 g/100 mL at 0 °C), the primary vector for yield loss is not an

incomplete reaction, but rather inefficient crystallization and product recovery.

Furthermore, to prevent residual acidity in the final product—which can severely interfere with

downstream pharmaceutical formulations or catalytic applications—the reaction is designed

with a slight stoichiometric excess of BaCO3​. This excess solid acts as a self-indicating buffer;

once effervescence ceases, the remaining insoluble carbonate is filtered off, leaving a perfectly

neutral BaBr2​solution[2].

Troubleshooting Guides & FAQs
Q: Why is my isolated yield of Barium Bromide consistently below 60%? A: Low yield in this

reaction is almost exclusively a recovery issue rather than a synthetic one. Barium bromide is

exceptionally soluble in water[3]. If the post-reaction solution is not sufficiently concentrated

before cooling, a massive fraction of the product remains dissolved in the mother liquor.

Resolution: Evaporate the filtrate on a hot plate or rotary evaporator until a thin crystalline

pellicle (skin) forms on the surface of the liquid. Only then should you initiate cooling to 0 °C to

force the precipitation of barium bromide dihydrate ( BaBr2​⋅2H2​O ). If you wash the resulting

crystals, use only a minimal volume of ice-cold water or cold ethanol to prevent redissolving

your product.

Q: I observe a persistent white suspension even after adding the required amount of HBr. What

is it, and how do I resolve it? A: This suspension is unreacted BaCO3​. As mentioned, a slight

excess of BaCO3​is intentionally used to ensure all HBr is consumed[4]. However, if the

suspension is excessively thick, it may indicate passivation—where insoluble impurities (like

barium sulfate) coat the carbonate particles, preventing acid access. Resolution: Heat the

reaction mixture to 60 °C and stir vigorously for 30 minutes. Heating decreases the solubility of

CO2​, driving the gas out of solution and pushing the equilibrium forward. Filter the suspension

while hot; the clear filtrate will contain your pure BaBr2​.

Q: How can I prevent material loss due to violent effervescence during the reaction? A: The

rapid generation of CO2​gas causes severe splattering, which physically ejects the product from

the reaction vessel. Resolution: Utilize a reaction vessel that is at least three times the total

anticipated liquid volume. Add the HBr dropwise via an addition funnel to a stirring slurry of

BaCO3​in water. Do not add solid BaCO3​to concentrated HBr , as the localized high acidity will

cause uncontrollable foaming.
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Q: My final anhydrous BaBr2​appears discolored or clumpy. How do I ensure high purity and

proper dehydration? A: Barium bromide crystallizes from water as a dihydrate ( BaBr2​⋅2H2​O ).

If heated too rapidly, the crystals can dissolve in their own water of hydration (which occurs

around 75 °C)[3], leading to a fused, clumpy mass rather than a free-flowing powder.

Resolution: To obtain the anhydrous form, heat the dihydrate slowly. Hold the temperature at 80

°C under vacuum to gently pull off the moisture, then increase the temperature to 120 °C to

complete the dehydration[5]. Store the final anhydrous powder immediately in a desiccator, as

it is highly hygroscopic.

Standard Operating Procedure: High-Yield Synthesis of
BaBr2​
This self-validating protocol is designed to maximize both yield (>85%) and purity by utilizing

physical cues (effervescence cessation, pellicle formation) to dictate workflow progression.

Step 1: Slurry Preparation Suspend 1.05 molar equivalents of high-purity BaCO3​powder in

distilled water (approx. 2 mL water per gram of carbonate) in a large round-bottom flask

equipped with a magnetic stirrer.

Step 2: Controlled Acid Addition Load 2.0 molar equivalents of aqueous Hydrobromic Acid

(47% w/w) into an addition funnel. Add the HBr dropwise to the stirring slurry at room

temperature to control CO2​evolution.

Step 3: Digestion Once addition is complete and effervescence slows, heat the mixture to 60

°C for 1 hour. This ensures complete consumption of the acid and drives off dissolved CO2​.

Step 4: Hot Filtration Filter the hot mixture through a fine glass-fritted funnel to remove the

excess, unreacted BaCO3​and any insoluble impurities. The self-validation here is the pH of the

filtrate, which should be strictly neutral.

Step 5: Concentration & Crystallization Transfer the clear filtrate to an evaporating dish. Heat

gently until the solution volume is reduced by approximately 70%, or until a crystalline film

appears on the surface. Remove from heat and cool to 0 °C in an ice bath to crystallize BaBr2​

⋅2H2​O .
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Step 6: Isolation & Dehydration Filter the crystals under vacuum and wash with a minimal

amount of ice-cold ethanol. Transfer the dihydrate crystals to a vacuum oven. Heat at 80 °C for

2 hours, then ramp to 120 °C for an additional 2 hours to yield anhydrous BaBr2​[3].

Physicochemical Data & Quantitative Parameters
The following table summarizes critical parameters to guide your reaction and purification

design:

Parameter Value Relevance to Synthesis

Molecular Weight
297.14 g/mol (Anhydrous)

333.17 g/mol (Dihydrate)

Essential for exact

stoichiometric calculations[5].

Solubility in Water
92.2 g/100 mL (at 0 °C) 149

g/100 mL (at 100 °C)

Dictates the need for

aggressive evaporation prior to

crystallization[3].

Dehydration Temps
Loses H2​O at 75 °C Fully

anhydrous at 120 °C

Critical for avoiding product

fusion during the drying

phase[3].

Melting Point 857 °C

Indicates the high thermal

stability of the anhydrous

salt[5].

Density 4.78 g/cm³ (Anhydrous)

High density aids in rapid

settling during

crystallization[5].

Process Flow & Troubleshooting Logic
The following diagram illustrates the logical workflow for diagnosing and resolving common

issues during the synthesis.
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BaCO3 + HBr Reaction

Violent CO2 Effervescence?

Add HBr Dropwise & Stir

Yes

Persistent White Suspension?

No

Heat to 60°C, Filter Excess BaCO3

Yes (Unreacted BaCO3)

Concentrate & Cool to 0°C

No

Low Yield (<60%)?

Evaporate Further, Wash Cold

Yes (High Solubility)

Dehydrate at 120°C

No

Pure Anhydrous BaBr2
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Workflow for troubleshooting and optimizing the synthesis of Barium Bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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